3-(4-BOC-piperazino)-2-chloropyridine
Overview
Description
3-(4-BOC-piperazino)-2-chloropyridine is a chemical compound known for its applications in organic synthesis and medicinal chemistry. The compound features a piperazine ring protected by a tert-butoxycarbonyl (BOC) group and a chloropyridine moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BOC-piperazino)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 4-BOC-piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-BOC-piperazino)-2-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The BOC group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or THF.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Deprotection: Free piperazine derivatives.
Coupling Reactions: Biaryl or heteroaryl compounds.
Scientific Research Applications
3-(4-BOC-piperazino)-2-chloropyridine is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and probes.
Medicine: As a precursor in the synthesis of pharmaceuticals, including potential drug candidates for various diseases.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-BOC-piperazino)-2-chloropyridine depends on its specific application. In medicinal chemistry, the compound may act as a building block for drugs that target specific enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, while the chloropyridine moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BOC-piperazinyl)acetic acid
- 2-(4-BOC-piperazino)-2-(3-pyridyl)acetic acid
- Methyl 2-(4-BOC-piperazino)-2-(2-pyridyl)acetate
Uniqueness
3-(4-BOC-piperazino)-2-chloropyridine is unique due to its combination of a protected piperazine ring and a chloropyridine moiety. This structure provides a balance of reactivity and stability, making it a valuable intermediate in the synthesis of diverse chemical entities. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes.
Properties
IUPAC Name |
tert-butyl 4-(2-chloropyridin-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDUKAPYVNYSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164987 | |
Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633283-64-4 | |
Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633283-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901164987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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